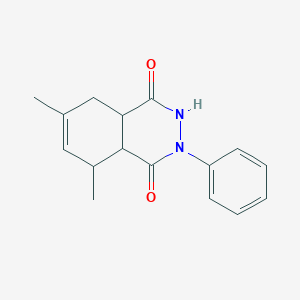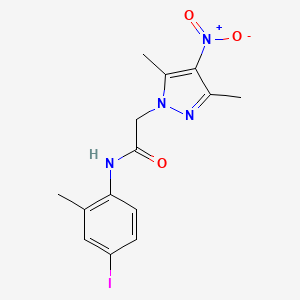
N-cyclopropyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide, commonly known as CPB-T, is a synthetic compound that belongs to the class of benzothiadiazine derivatives. CPB-T is a potent and selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). In recent years, CPB-T has attracted significant attention from the scientific community due to its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, addiction, and schizophrenia.
作用機序
CPB-T acts as a positive allosteric modulator of the N-cyclopropyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Activation of N-cyclopropyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide has been implicated in various physiological and pathological processes, including synaptic plasticity, learning and memory, anxiety, depression, and addiction. CPB-T enhances the activity of N-cyclopropyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide by binding to a specific site on the receptor, which results in an increase in the affinity of the receptor for its endogenous ligand, glutamate.
Biochemical and Physiological Effects
CPB-T has been shown to enhance synaptic plasticity, which is a fundamental process underlying learning and memory. CPB-T has also been shown to improve cognitive function in animal models of cognitive impairment. In addition, CPB-T has been shown to reduce anxiety and depression-like behaviors in animal models of these disorders. CPB-T has also been shown to attenuate drug-seeking behavior in animal models of addiction.
実験室実験の利点と制限
One of the significant advantages of CPB-T is its high potency and selectivity for the N-cyclopropyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide receptor. This property makes CPB-T an ideal tool for studying the physiological and pathological functions of N-cyclopropyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide in vitro and in vivo. However, one of the limitations of CPB-T is its poor solubility in aqueous solutions, which can make it challenging to administer in vivo.
将来の方向性
There are several future directions for research on CPB-T. One area of interest is the potential therapeutic applications of CPB-T in various neurological and psychiatric disorders. Another area of interest is the development of novel CPB-T analogs with improved pharmacokinetic properties, such as solubility and bioavailability. Finally, further studies are needed to elucidate the precise molecular mechanisms underlying the effects of CPB-T on synaptic plasticity, cognitive function, and behavior.
合成法
CPB-T can be synthesized using a multi-step synthetic route, starting from commercially available starting materials. The synthesis involves the reaction of 4-propylbenzenesulfonyl chloride with 4-amino-3-nitrobenzoic acid to form the intermediate 4-propyl-4H-1,2,4-benzothiadiazine-3-carboxylic acid. This intermediate is then reduced to the corresponding amine using a palladium-catalyzed hydrogenation reaction. The final step involves the reaction of the amine with cyclopropyl isocyanate to form CPB-T.
科学的研究の応用
CPB-T has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. In preclinical studies, CPB-T has been shown to enhance synaptic plasticity, improve cognitive function, and reduce anxiety and depression-like behaviors. CPB-T has also been shown to attenuate drug-seeking behavior in animal models of addiction.
特性
IUPAC Name |
N-cyclopropyl-1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-2-7-17-9-15-21(19,20)13-8-10(3-6-12(13)17)14(18)16-11-4-5-11/h3,6,8-9,11H,2,4-5,7H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKBITJXWAODHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{1-[1-(2,4-difluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methylbenzamide](/img/structure/B4985777.png)
![3-(4-biphenylyl)-5-(3-methoxypropanoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4985783.png)

![N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B4985791.png)
![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-5-(2-fluorophenyl)-1,2,4-triazin-3-amine](/img/structure/B4985799.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B4985812.png)
![N-cyclopropyl-2-[(1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-4-piperidinyl)oxy]-4-methoxybenzamide](/img/structure/B4985817.png)
![(3aS*,5S*,9aS*)-2-methyl-5-(1-phenyl-1H-pyrazol-4-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4985820.png)
amine oxalate](/img/structure/B4985821.png)

![N-[4-(4-bromophenyl)-3-isobutyl-1,3-thiazol-2(3H)-ylidene]-2-methoxyaniline hydrobromide](/img/structure/B4985843.png)

![8-[3-(2-chloro-6-methylphenoxy)propoxy]quinoline](/img/structure/B4985865.png)
![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-[(6-methoxy-2H-chromen-3-yl)methyl]methanamine](/img/structure/B4985879.png)